molecular formula C9H12ClNS B14549791 4-Chloro-2-[(ethylsulfanyl)methyl]aniline CAS No. 62173-22-2

4-Chloro-2-[(ethylsulfanyl)methyl]aniline

Cat. No.: B14549791
CAS No.: 62173-22-2
M. Wt: 201.72 g/mol
InChI Key: OPWFJECUCNFUOT-UHFFFAOYSA-N
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Description

4-Chloro-2-[(ethylsulfanyl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a chlorine atom, an ethylsulfanyl group, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-[(ethylsulfanyl)methyl]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloro-2-nitroaniline with ethylthiol in the presence of a reducing agent. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration of chlorobenzene followed by reduction and subsequent substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-[(ethylsulfanyl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-2-[(ethylsulfanyl)methyl]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(ethylsulfanyl)methyl]aniline involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile, attacking electrophilic species. This reaction mechanism is facilitated by the electron-donating and electron-withdrawing substituents on the benzene ring, which influence the reactivity and orientation of the substitution .

Comparison with Similar Compounds

    4-Chloro-2-nitroaniline: Shares the chloro and nitro substituents but lacks the ethylsulfanyl group.

    4-Chloro-2-methylaniline: Similar structure but with a methyl group instead of an ethylsulfanyl group.

    4-Chloro-2-aminothiophenol: Contains a thiol group instead of an ethylsulfanyl group.

Uniqueness: 4-Chloro-2-[(ethylsulfanyl)methyl]aniline is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

62173-22-2

Molecular Formula

C9H12ClNS

Molecular Weight

201.72 g/mol

IUPAC Name

4-chloro-2-(ethylsulfanylmethyl)aniline

InChI

InChI=1S/C9H12ClNS/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5H,2,6,11H2,1H3

InChI Key

OPWFJECUCNFUOT-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=C(C=CC(=C1)Cl)N

Origin of Product

United States

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